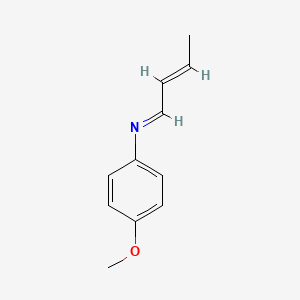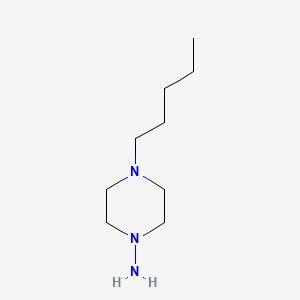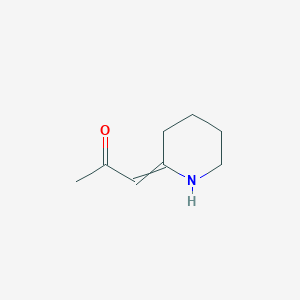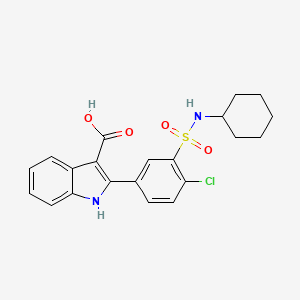![molecular formula C15H11BrN2O2 B13796860 Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate CAS No. 947533-62-2](/img/structure/B13796860.png)
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the use of toluene as a solvent, with iodine (I₂) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP facilitating a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like TBHP can be used to modify the compound.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing pharmaceutical compounds due to its biological activity.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds are structurally similar and are used in similar research contexts.
Uniqueness
Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both a benzoate ester and a brominated imidazo[1,2-a]pyridine core. This combination of features makes it a valuable scaffold for developing novel compounds with potential therapeutic applications .
Properties
CAS No. |
947533-62-2 |
|---|---|
Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-2-10(3-5-11)13-9-18-7-6-12(16)8-14(18)17-13/h2-9H,1H3 |
InChI Key |
LNBBLQIJXDAHML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)



![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)

![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)


![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)
